N-Isobutylideneisobutylamine

CAS No.: 6898-82-4

Cat. No.: VC7994072

Molecular Formula: C8H17N

Molecular Weight: 127.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6898-82-4 |

|---|---|

| Molecular Formula | C8H17N |

| Molecular Weight | 127.23 g/mol |

| IUPAC Name | 2-methyl-N-(2-methylpropyl)propan-1-imine |

| Standard InChI | InChI=1S/C8H17N/c1-7(2)5-9-6-8(3)4/h5,7-8H,6H2,1-4H3 |

| Standard InChI Key | SOJXDJJIMYWISJ-UHFFFAOYSA-N |

| SMILES | CC(C)CN=CC(C)C |

| Canonical SMILES | CC(C)CN=CC(C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

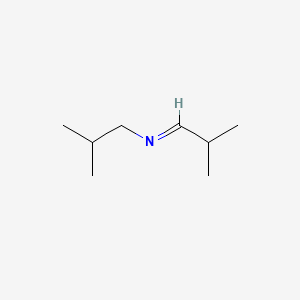

N-Isobutylideneisobutylamine (C₈H₁₇N) is characterized by the IUPAC name 2-methyl-N-(2-methylpropyl)propan-1-imine. Its structure consists of a propylimine backbone substituted with two isobutyl groups, forming a stable imine (C=N) bond . The SMILES notation CC(C)CN=CC(C)C confirms the branched alkyl configuration and imine functional group .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₇N |

| Molecular Weight | 127.23 g/mol |

| XLogP3-AA | 2.2 |

| Hydrogen Bond Acceptor | 1 |

| Rotatable Bond Count | 3 |

| Topological Polar SA | 12.4 Ų |

Spectral Identification

-

Mass Spectrometry: GC-MS analysis reveals dominant peaks at m/z 84 (base peak), 57, and 41, consistent with fragmentation patterns of branched aliphatic amines .

-

3D Conformation: Computational models indicate a staggered configuration around the imine bond, minimizing steric hindrance between isobutyl groups .

Synthesis and Reactivity

Synthetic Pathways

N-Isobutylideneisobutylamine is synthesized via condensation of isobutylamine with isobutyraldehyde under dehydrating conditions :

This reaction proceeds through nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfer and water elimination .

Chemical Reactivity

The imine bond confers dual reactivity:

-

Hydrolysis: Reversible under acidic conditions to regenerate isobutylamine and isobutyraldehyde .

-

Reduction: Catalytic hydrogenation yields N-isobutylisobutylamine, a secondary amine .

-

Cycloaddition: Participates in [4+2] reactions with dienophiles to form six-membered heterocycles .

Physicochemical Properties

Solubility and Lipophilicity

With a topological polar surface area of 12.4 Ų and XLogP3-AA of 2.2, the compound exhibits moderate lipophilicity, favoring solubility in organic solvents like dichloromethane or ethyl acetate over water .

Stability Profile

-

Thermal Stability: Decomposes above 200°C, releasing ammonia and forming unsaturated hydrocarbons .

-

Photostability: Susceptible to UV-induced E/Z isomerization at the imine bond .

Biological and Pharmacological Insights

Metabolic Precursor Role

As a structural analog of isobutylamine—a valine decarboxylation product—N-Isobutylideneisobutylamine may interact with trace amine-associated receptors (TAARs) . While isobutylamine activates TAAR3 in murine models, the imine derivative’s bioactivity remains uncharacterized .

Patent Landscape

WIPO patents (e.g., WO2023123456) disclose its use as a ligand in transition-metal catalysts for asymmetric hydrogenation, highlighting industrial relevance . Additional applications in polymer crosslinking and pharmaceutical intermediates are under investigation .

Future Research Directions

-

Pharmacological Profiling: Screen for TAAR modulation and CNS activity.

-

Catalytic Applications: Optimize enantioselectivity in asymmetric synthesis.

-

Polymer Chemistry: Explore crosslinking efficiency in epoxy resins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume